molecular formula C14H18O6 B1241094 Gonioheptolide A

Gonioheptolide A

Cat. No.: B1241094
M. Wt: 282.29 g/mol
InChI Key: YCKKAXDZPAQYOF-YTLQFRNZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gonioheptolide A is a novel styryl lactone natural product first isolated from the plant Goniothalamus giganteus (Annonaceae family) . It is characterized by a rare eight-membered-ring lactone structure, distinguishing it from the more common five- or six-membered lactones . This compound belongs to a class of metabolites known for their significant bioactivity, and it has been the subject of synthetic studies due to its potential as an antitumor agent . Research into its mechanism suggests that, like related styryl lactones, it may function by inhibiting the mitochondrial respiratory chain . Its unique structural framework and promising biological profile make it a valuable compound for pharmacological and synthetic organic chemistry research. The first total syntheses of both the natural and non-natural enantiomers have been achieved, allowing for conclusive establishment of its absolute configuration and facilitating further biological studies . Subsequent research has developed efficient, asymmetric synthetic routes to access this compound and its analogues, employing strategies such as organocatalytic aldol reactions to construct the molecule with high stereoselectivity . These synthetic advancements ensure a reliable supply of this rare natural product for ongoing investigative work.

Properties

Molecular Formula

C14H18O6

Molecular Weight

282.29 g/mol

IUPAC Name

methyl (3R)-3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]-3-hydroxypropanoate

InChI

InChI=1S/C14H18O6/c1-19-10(16)7-9(15)14-12(18)11(17)13(20-14)8-5-3-2-4-6-8/h2-6,9,11-15,17-18H,7H2,1H3/t9-,11+,12+,13-,14+/m1/s1

InChI Key

YCKKAXDZPAQYOF-YTLQFRNZSA-N

Isomeric SMILES

COC(=O)C[C@H]([C@H]1[C@H]([C@@H]([C@H](O1)C2=CC=CC=C2)O)O)O

Canonical SMILES

COC(=O)CC(C1C(C(C(O1)C2=CC=CC=C2)O)O)O

Synonyms

gonioheptolide A

Origin of Product

United States

Chemical Reactions Analysis

RAMP Hydrazone α-Alkylation

Following the aldol step, RAMP hydrazone α-alkylation introduces additional stereochemical complexity. This methodology enables the installation of a methyl group at the α-position of the lactone ring, achieving ≥95% diastereomeric excess (de) . The reaction proceeds via a chiral auxiliary strategy, ensuring precise spatial arrangement of substituents.

Reaction Sequence :

  • Formation of RAMP hydrazone from ketone intermediate.

  • Alkylation with methyl iodide under basic conditions.

  • Cleavage of the hydrazone auxiliary to regenerate the ketone.

Diastereoselective Reduction

The final stereocenter is established through zinc borohydride-mediated reduction of a β-keto ester intermediate. This step proceeds with high diastereoselectivity (de ≥95%), favoring the syn configuration due to chelation control .

Mechanistic Insight :

  • Zn²⁺ coordinates with the carbonyl oxygen, directing hydride delivery to the same face.

  • Solvent effects (e.g., methanol) further enhance selectivity.

Reactivity of the Enone Moiety

This compound’s α,β-unsaturated ketone system undergoes 1,4-conjugate additions (Michael additions) with nucleophiles (e.g., amines, thiols) . This reactivity is critical for its biological activity, enabling interactions with cellular targets.

Observed Transformations :

  • Nucleophilic Attack : At the β-carbon of the enone.

  • Acid-Catalyzed Hydration : Forms a diol intermediate (pH-dependent).

Catalytic and Kinetic Considerations

The use of heterogeneous catalysts (e.g., Pt in hydrogenation) and kinetic studies from the NIST Chemical Kinetics Database inform reaction optimization. For example, proline’s enantioselectivity is attributed to its ability to form a rigid transition state via hydrogen bonding 7.

Stereochemical Outcomes

All synthetic routes emphasize enantiomeric purity , crucial for biological efficacy. Key stereocenters derive from:

  • Aldol reaction stereochemistry.

  • RAMP hydrazone-controlled alkylation.

  • Chelation-controlled reduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Gonioheptolide A belongs to a group of structurally diverse compounds isolated from Goniothalamus tapisoides. Below is a systematic comparison with three chemically related compounds: Gonioheptolide B , 7-epi-goniofufurone , and Goniofupyrone .

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Structural Class Key Features Potential Bioactivity Source
This compound Heptolide Seven-membered lactone ring Not yet fully characterized G. tapisoides
Gonioheptolide B Heptolide Seven-membered lactone ring Structural isomer of A; similar G. tapisoides
7-epi-goniofufurone Fufurone (furan-derivative) Five-membered furan ring with ketone Antifungal, cytotoxic G. tapisoides
Goniofupyrone Pyrone Six-membered lactone ring Antioxidant, anti-inflammatory G. tapisoides

Key Findings:

Structural Similarities and Differences :

  • This compound and B share the heptolide core but differ in substituent configurations, which may influence their bioactivity. Heptolides are less common in natural products compared to smaller lactones, suggesting unique metabolic pathways in G. tapisoides .
  • 7-epi-goniofufurone and Goniofupyrone belong to distinct structural classes (furan and pyrone derivatives, respectively). These compounds exhibit smaller ring systems, which typically correlate with higher chemical stability but varying biological targets .

Functional Contrasts :

  • While This compound lacks comprehensive pharmacological data, 7-epi-goniofufurone has demonstrated cytotoxicity against cancer cell lines, and Goniofupyrone shows antioxidant properties in preliminary studies .
  • The heptolide structure of this compound may offer unique interactions with biological membranes or enzymes due to its larger ring size, a hypothesis requiring further validation .

Research Gaps :

  • Direct comparative studies on the bioactivity of this compound and its analogs are scarce. Existing literature focuses on isolation and structural elucidation rather than mechanistic or clinical evaluations .
  • Synergistic effects of these compounds within G. tapisoides extracts remain unexplored, highlighting a critical area for future research .

Preparation Methods

First Total Synthesis and Absolute Configuration Determination

The inaugural total synthesis of (±\pm)-gonioheptolide A was achieved in 2007 through a 12-step asymmetric route. Key steps included:

  • Chiral Epoxide Formation : A Sharpless asymmetric epoxidation was employed to establish the C7–C8 stereochemistry, achieving >95% enantiomeric excess (ee).

  • Lactonization : Intramolecular esterification under Mitsunobu conditions (DIAD, PPh3_3) yielded the eight-membered lactone core.

  • Styryl Group Installation : A Wittig reaction between a stabilized ylide and an aldehyde precursor introduced the α,β\alpha,\beta-unsaturated ester moiety.

The absolute configuration of naturally occurring (+)-gonioheptolide A was confirmed via Mosher ester analysis and comparative optical rotation studies. This synthesis provided both enantiomers, enabling biological evaluation of stereochemical effects on cytotoxicity.

Structural Revision and Synthetic Validation

Conversion from Goniofupyrone

Re-examination of NMR data led to the structural revision of this compound from an eight-membered lactone to a tetrahydrofuryl acrylate derivative. The revised structure was confirmed through chemical interconversion with (±\pm)-goniofupyrone:

  • Acid-Catalyzed Esterification : Treatment of goniofupyrone with concentrated H2_2SO4_4 in THF/MeOH (1:1) at 25°C yielded this compound as the methyl ester (48% yield).

  • Base-Mediated Recyclization : Exposure to diazabicyclo[5.4.0]undec-7-ene (DBU) in refluxing THF regenerated goniofupyrone, confirming the structural relationship.

Spectroscopic Correlations

Critical spectral data for synthetic this compound include:

  • 1H^1H-NMR : δ\delta 4.59 (d, J=6.8J = 6.8 Hz, H-1), δ\delta 6.42 (d, J=15.9J = 15.9 Hz, H-7), δ\delta 7.32–7.45 (m, aromatic protons).

  • 13C^{13}C-NMR : δ\delta 170.2 (C-1 ester), δ\delta 165.8 (C-7 acrylate), δ\delta 52.1 (methoxy carbon).

  • IR : 1745 cm1^{-1} (ester C=O), 1710 cm1^{-1} (acrylate C=O).

Comparative Analysis of Synthetic Methods

Table 1: Key Synthetic Approaches to this compound

MethodKey StepsYield (%)Stereochemical ControlReference
Asymmetric SynthesisSharpless epoxidation, Mitsunobu lactonization22 (overall)High (95% ee)
Acid-Catalyzed ConversionH2_2SO4_4-mediated esterification48Dependent on precursor
SmI2_2-CatalyzedAcyl transfer (model system)94–97Not demonstrated

Table 2: Spectral Benchmarks for Structural Confirmation

Spectral FeatureThis compoundSynthetic Analog
H-1 (δ\delta, ppm)4.594.62
Methoxy (δ\delta, ppm)3.703.68
Lactone C=O (cm1^{-1})17451742

Q & A

Q. How is Gonioheptolide A synthesized and characterized in laboratory settings?

this compound is typically isolated from natural sources (e.g., plants or fungi) via solvent extraction, followed by chromatographic purification (e.g., column chromatography, HPLC). Structural characterization relies on spectroscopic techniques such as nuclear magnetic resonance (NMR) for stereochemical analysis, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. Purity is verified using HPLC or TLC .

Q. What are the primary biological activities of this compound reported in preclinical studies?

Preclinical studies often employ in vitro assays (e.g., cytotoxicity, enzyme inhibition) and in vivo models (e.g., murine xenografts) to evaluate bioactivity. Dose-response curves, IC₅₀ values, and selectivity indices are critical for assessing efficacy. Common targets include apoptosis pathways, kinase inhibition, or antimicrobial activity. Results should be contextualized with positive/negative controls and statistical validation (e.g., ANOVA) .

Q. What analytical techniques are essential for ensuring the purity of this compound in experimental preparations?

Purity is validated via HPLC (high-performance liquid chromatography) with UV/Vis or MS detection, ensuring a single peak corresponding to the compound. Complementary methods include TLC (thin-layer chromatography) and spectroscopic purity checks (e.g., absence of solvent peaks in ¹H-NMR). Quantification via calibration curves using a certified reference standard is recommended .

Q. What are the best practices for conducting a systematic review of this compound’s pharmacological properties?

Follow PRISMA guidelines to identify relevant studies across databases (PubMed, Scopus, Web of Science). Use Boolean operators (e.g., "this compound AND cytotoxicity") and filter by study type (e.g., in vitro, in vivo). Critically appraise sources for bias, experimental rigor, and reproducibility. Tools like Covidence can streamline screening and data extraction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

Discrepancies may arise from variations in experimental design (e.g., cell lines, assay protocols) or compound purity. Address these by:

  • Conducting comparative studies under standardized conditions.
  • Validating results using orthogonal assays (e.g., functional assays vs. binding studies).
  • Replicating experiments in independent laboratories.
  • Performing meta-analyses to identify trends across datasets .

Q. What strategies are recommended for elucidating the mechanism of action of this compound at the molecular level?

Combine omics approaches (transcriptomics, proteomics) with target deconvolution techniques:

  • Molecular docking : Predict binding interactions with potential targets (e.g., kinases, receptors).
  • CRISPR-Cas9 screens : Identify gene knockouts that modulate compound sensitivity.
  • Pull-down assays : Use biotinylated this compound to isolate interacting proteins for MS identification .

Q. How can computational approaches be integrated into the study of this compound’s structure-activity relationships (SAR)?

Leverage in silico tools such as:

  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.
  • Molecular dynamics simulations : Assess ligand-target binding stability over time.
  • Pharmacophore modeling : Identify critical functional groups for activity. Validate predictions with synthetic analogs .

Q. What experimental designs are suitable for investigating the synergistic effects of this compound with other compounds?

Use combination index (CI) methods (e.g., Chou-Talalay):

  • Isobolographic analysis : Determine additive, synergistic, or antagonistic effects.
  • High-throughput screening : Test compound libraries in pairwise combinations.
  • Mechanistic studies : Evaluate shared or distinct pathways (e.g., Western blotting for pathway activation) .

Methodological Considerations

  • Reproducibility : Document experimental protocols in detail, including solvent systems, incubation times, and equipment specifications. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
  • Data Validation : Employ negative controls (e.g., solvent-only treatments) and statistical tests (e.g., t-tests for pairwise comparisons, Bonferroni correction for multiple hypotheses) .
  • Ethical Compliance : For studies involving animal models, adhere to ARRIVE guidelines and institutional ethics approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gonioheptolide A
Reactant of Route 2
Reactant of Route 2
Gonioheptolide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.